5-Fluoro-6-methoxy-1-tetralone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds like anti-depressant molecules has been reported via metal-catalyzed reactions . The alcohols were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1-tetralone, a compound similar to 5-Fluoro-6-methoxy-1-tetralone, has been reported . The molecular formula is C11H12O2 and the molecular weight is 176.2118 .Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Methoxy-1-tetralone, a compound similar to this compound, include a boiling point of 171°C at 11 mmHg, a melting point of 77-79°C, and a molecular weight of 176.21 .Scientific Research Applications
Synthesis and Application in Drug Development
5-Fluoro-6-methoxy-1-tetralone has been explored in various synthetic pathways, contributing to the development of drugs and biologically active compounds. For instance, its derivatives have been used in the synthesis of diterpenes and sesquiterpenes, which are key components in natural products with potential therapeutic applications. The synthesis of these compounds involves complex reactions, demonstrating the utility of this compound in creating structurally diverse and biologically relevant molecules (Poon et al., 2008).
Role in Creating Bioactive Molecules
The compound is also instrumental in the synthesis of methoxy and hydroxy containing tetralones. These tetralones are versatile intermediates for constructing molecules of biological interest. The methodologies developed for these syntheses showcase the adaptability and significance of this compound in medicinal chemistry and drug discovery processes (Ghatak et al., 2003).
Contribution to Synthetic Organic Chemistry
In synthetic organic chemistry, the transformations of this compound derivatives have been extensively studied. These transformations are crucial for the synthesis of complex natural products, including those with potential medicinal properties. The ability to manipulate this compound into various derivatives underscores its importance in the field of organic synthesis and the development of new chemical entities (Banerjee et al., 2019).
Exploration in Material Science and Photophysics
Beyond its applications in drug synthesis, derivatives of this compound have been investigated for their potential in material science and photophysics. For instance, dialkoxybenzo[j]fluoranthene derivatives, synthesized from 6-methoxy-1-tetralone, have shown promising properties in optical waveguide applications due to their large Stokes shifts and high crystallinity. This exploration highlights the compound's versatility not only in pharmacology but also in advanced material applications (Li et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 5-methoxy-1-tetralone and 6-methoxy-1-tetralone have been used in the synthesis of various pharmaceuticals
Mode of Action
It’s worth noting that fluorinated heterocycles, which include 5-fluoro-6-methoxy-1-tetralone, are key components of many anticancer and antibiotic drugs . The presence of fluorine atoms in these compounds can significantly affect their anticancer and antimicrobial activities .
Biochemical Pathways
The compound is structurally similar to 7-methoxy-1-tetralone, which is an essential intermediate for the opioid analgesic drug (-)-dezocine . This suggests that this compound may also be involved in the synthesis of certain pharmaceuticals.
Pharmacokinetics
The compound’s molecular weight (17621 g/mol) and its structural similarity to other tetralones suggest that it may have similar pharmacokinetic properties .
Result of Action
It’s worth noting that fluorinated heterocycles, which include this compound, have shown promising safety indices via their reduced cytotoxicity in non-cancerous cell lines .
Biochemical Analysis
Biochemical Properties
It is known that tetralone derivatives can participate in various biochemical reactions
Cellular Effects
Related compounds such as 7-Methoxy-1-Tetralone have been shown to induce apoptosis and suppress cell proliferation in hepatocellular carcinoma cells
Molecular Mechanism
Tetralone derivatives are known to undergo various chemical reactions, including intramolecular Friedel-Crafts acylation and arene alkylation . These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
5-fluoro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYXPBSKGLCFOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCC2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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